N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and methoxyphenyl groups.
Mechanism of Action
Target of Action
Similar compounds with a tetrahydroquinoline (thq) moiety have been reported to exhibit a broad range of biological activities . They are known to be pharmacologically relevant therapeutic agents .
Mode of Action
Compounds with a similar structure have been reported to exhibit various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Biochemical Pathways
Similar compounds have been reported to inhibit nf-κb, which could be useful in anticancer drug research . They are also known to modulate retinoid nuclear receptors, which are important for the treatment of metabolic and immunological diseases .
Result of Action
Similar compounds have been reported to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the attachment of the methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-6-methylquinolin-4-amine
- N-(2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
- N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-ol
Uniqueness
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(2,4-dimethoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-16-9-11-28(12-10-16)25(29)23-15-22(19-13-17(2)5-7-20(19)26-23)27-21-8-6-18(30-3)14-24(21)31-4/h5-8,13-16H,9-12H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMJQFSJCZOQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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